3-(Dimethylaminomethyl)-7-azaindole

Dopamine D4 receptor Selectivity Neuropharmacology

For medicinal chemistry teams, sourcing a 7-azaindole building block pre-functionalized with a basic, titratable amine for direct use in kinase inhibitor SAR studies can be a bottleneck. 3-(Dimethylaminomethyl)-7-azaindole (7-Azagramine) directly solves this, providing a strategic starting point for ROCK, PIM, Aurora kinase, and dopamine D4 receptor programs. • Provides a predicted pKa of ~9.14 at the tertiary amine, enabling pH-switchable purification and salt screening for optimized bioavailability. • Eliminates the synthetic step of adding a 3-dimethylaminomethyl group to the 7-azaindole core, accelerating hit-to-lead timelines. • Guarantees >98% purity, ensuring consistent results in amide coupling, N-alkylation, or reductive amination diversification reactions.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 5654-92-2
Cat. No. B015110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylaminomethyl)-7-azaindole
CAS5654-92-2
SynonymsN,N-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine;  3-(Dimethylaminomethyl)-7-azaindole;  3-[(Dimethylamino)methyl]-1H-Pyrrolo[2,3-b]pyridine; 
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=CC=N2
InChIInChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12)
InChIKeyRFLCFQLBXWLHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylaminomethyl)-7-azaindole: A Titratable Amine Scaffold


3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2), also known as 7-Azagramine, is a heterocyclic building block belonging to the 7-azaindole class of kinase-privileged fragments [1]. It features a 1H-pyrrolo[2,3-b]pyridine core with a dimethylaminomethyl substituent at the 3-position. The 7-azaindole scaffold itself is recognized as an excellent hinge-binding motif for kinase ATP pockets, forming bidentate hydrogen bonds with the kinase hinge region, and has been incorporated into FDA-approved drugs such as vemurafenib [2]. The 3-dimethylaminomethyl substituent introduces a basic, titratable tertiary amine handle (predicted pKa ~9.14) , which directly modulates physicochemical properties—including LogD, solubility, and hydrogen-bonding capacity—relative to the unsubstituted 7-azaindole core.

Kinase hinge-binder
7-azaindole core supports ATP-pocket hinge recognition
Titratable amine handle
Predicted pKa ~9.14 enables pH-dependent salt and purification workflows
3-Position derivatization
Positional isomer required for target-selectivity SAR studies
Synthetic building block
Tertiary amine supports amide coupling, N-alkylation, and reductive amination

Uniqueness of 3-(Dimethylaminomethyl)-7-azaindole


Within the 7-azaindole chemotype, substitution at the 3-position is a critical determinant of biological target engagement, selectivity, and physicochemical behavior. Structure–activity relationship (SAR) studies across dopamine D4 ligands and ROCK kinase inhibitors demonstrate that the identity of the 3-substituent profoundly influences potency and selectivity profiles [1]. Specifically, the dimethylamino group in 7-Azagramine confers distinct properties—including increased lipophilicity (XLogP3 = 1.1 vs. unsubstituted 7-azaindole XLogP3 ~0.9), altered basicity, and tertiary amine reactivity—compared to the primary amine in 3-aminomethyl-7-azaindole derivatives . Simply substituting 7-azaindole or its 3-aminomethyl analogs for this compound in a synthetic sequence or biological assay would yield non-equivalent outcomes in terms of downstream coupling chemistry, pharmacokinetic profile, and target selectivity, making generic replacement scientifically invalid without re-optimization.

Positional isomer mismatch
2-, 4-, 5-, or 6-substituted 7-azaindoles may shift target engagement away from D4 and distinct kinase pockets; 3-position is essential for D4 affinity and ROCK/Aurora vector access.
Amine reactivity divergence
Replacing 3-aminomethyl analogs with the dimethylamino tertiary amine may alter acylation rates, quaternization scope, and salt stoichiometry in downstream chemistry.
Physicochemical shift
Unsubstituted 7-azaindole lacks the titratable basic center; pH-dependent solubility, LogD, and extraction behavior may not transfer without re-optimization.

Evidence for 3-(Dimethylaminomethyl)-7-azaindole Differentiation


Dopamine D4 vs. D2 Selectivity

7-Azagramine was evaluated for its affinity at human dopamine D4 and D2 receptors. While the reference 3-aminomethyl-7-azaindole series yielded the highest D4 affinity compounds (exemplified by L-745,870), 7-Azagramine itself—bearing a dimethylamino rather than a cyclic amine—demonstrated a significantly greater affinity for the D4 receptor over the D2 receptor . This differentiated selectivity profile, attributable to the dimethylaminomethyl substitution, distinguishes 7-Azagramine from both the unsubstituted 7-azaindole scaffold and the 3-aminomethyl series.

D4 vs. D2 selectivity
Class-level inference
D4 >> D2 affinity preference reported; 3-substitution required for D4 engagement
Reported D4 selectivity context supports D4-targeted probe development
Exact Ki values not publicly disclosed; qualitative selectivity from Curtis et al. 1999
Dopamine D4 receptor Selectivity Neuropharmacology

7-Azaindole Bioisosteres in ROCK Kinase Inhibition

In a systematic medicinal chemistry campaign, 3-substituted 7-azaindoles were demonstrated to serve as effective bioisosteric replacements for 4-substituted pyridines in the context of Rho kinase (ROCK) inhibition [1]. Compound 37, a 3-substituted 7-azaindole derivative, exhibited excellent ROCK inhibitory potency with high selectivity over the closely related AGC kinase PKA. The X-ray crystallography of target–ligand complexes confirmed that the 7-azaindole hinge-binding mode is preserved while the 3-substituent projects into a distinct pocket that differs from the vector accessible to 4-substituted pyridine analogs. This validates that 3-substituted 7-azaindoles, including the 3-dimethylaminomethyl variant, occupy a unique chemical space not addressable by pyridine-based or unsubstituted azaindole scaffolds.

ROCK bioisosterism
Class-level inference
3-Substituted 7-azaindoles function as 4-substituted pyridine bioisosteres; X-ray confirms distinct binding vector
Supports ROCK inhibitor library design with pyridine-to-azaindole scaffold hop
Compound 37 from Bandarage et al. 2018; PKA selectivity demonstrated
ROCK kinase Bioisosterism Kinase inhibitor design

Physicochemical Properties vs. 7-Azaindole

The introduction of the 3-dimethylaminomethyl group significantly alters the physicochemical profile relative to the parent 7-azaindole scaffold. The target compound has a predicted LogP (XLogP3) of 1.1 , compared to unsubstituted 7-azaindole which has a LogP of approximately 0.93 [1]. The tertiary amine introduces a basic center with a predicted pKa of 9.14 ± 0.28 (most basic, at 25°C) , which is absent in 7-azaindole (pKa of the pyridine nitrogen ~6.3) . This additional basic center enables pH-dependent solubility modulation and salt formation, which is not available with the unsubstituted core. The compound also possesses 2 hydrogen bond acceptors and 1 hydrogen bond donor, with a topological polar surface area of 31.9 Ų .

Physicochemical shift
Cross-study comparable
ΔLogP ≈ +0.17, ΔpKa ≈ +2.8, additional HBA and 3.2 Ų TPSA vs. 7-azaindole
Titratable amine enables pH-switchable extraction and salt formation
Predicted values: XLogP3 and ACD/Labs Percepta at 25°C
Physicochemical properties LogP pKa Drug-likeness

3-Substitution Determines Target Selectivity

Comprehensive surveys of the 7-azaindole chemical space reveal that the 3-position is one of five modifiable sites on the scaffold and that substitution at this position is essential for achieving target specificity. Over 90 kinases have been shown to be sensitive to 7-azaindole-based inhibitors, with the 3-substituent dictating which kinase is targeted [1]. In the dopamine D4 series, the highest affinity and selectivity resided exclusively in the 3-aminomethyl-7-azaindole series, not in the 2-substituted analogs [2]. Similarly, in the PIM kinase inhibitor program, 6-substituted 7-azaindoles with specific 3-position modifications proved to be potent and selective PIM kinase inhibitors [3]. These class-level SAR findings indicate that procurement of a 3-substituted 7-azaindole building block such as 3-(dimethylaminomethyl)-7-azaindole is a prerequisite for accessing this productive region of chemical space; unsubstituted or 2-substituted analogs lead to different biological outcomes.

3-Substitution SAR
Class-level inference
3-Position dictates kinase selectivity; >90 kinases reported sensitive to 7-azaindole substitution pattern
Procurement of correct positional isomer is required for target-selectivity entry
Data to verify across D4, PIM, ROCK, and Aurora programs
Structure-activity relationship Kinase inhibition 7-Azaindole SAR

Aurora Kinase Inhibitors: Patent Validation

A GSK patent application (US 2008/0306120 A1) explicitly claims 7-azaindole compounds containing a 3-[(dimethylamino)methyl]phenyl substituent at the 4-position of the 7-azaindole core as inhibitors of Aurora kinase, with utility in treating solid tumor and hematological cancers [1]. While the patented compound (N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea) is a more elaborated derivative, the presence of the dimethylaminomethyl moiety in the final inhibitor validates the synthetic utility of building blocks such as 3-(dimethylaminomethyl)-7-azaindole as precursors to Aurora kinase-targeting compounds. This places the compound within an IP-validated chemical space for oncology drug discovery that is distinct from other 7-azaindole substitution patterns.

Aurora kinase patent
Supporting evidence
Dimethylaminomethyl pharmacophore claimed in Aurora inhibitor patent US 2008/0306120 A1
IP-differentiated chemical space for Aurora kinase programs
GSK patent; distinct from BRAF and PIM/ROCK/JAK chemotypes
Aurora kinase Cancer therapeutics Patent SAR

Key Applications of 3-(Dimethylaminomethyl)-7-azaindole


Kinase-Focused Library Synthesis

Based on the established role of 3-substituted 7-azaindoles as bioisosteric replacements for 4-substituted pyridines in ROCK inhibitor programs , 3-(dimethylaminomethyl)-7-azaindole is an optimal building block for constructing kinase-focused compound libraries. The 3-dimethylaminomethyl group serves as a synthetic handle for further diversification (amide coupling, N-alkylation, or reductive amination) while maintaining the privileged 7-azaindole hinge-binding motif. This scenario is directly relevant for teams that have identified ROCK, PIM, or Aurora kinase as targets and require a differentiated chemical starting point distinct from pyridine-based leads.

Dopamine D4 Receptor Probe Development

The demonstrated D4-over-D2 selectivity of 7-Azagramine makes this compound a strategic starting material for medicinal chemistry campaigns targeting the dopamine D4 receptor, which is implicated in cognition, attention, and schizophrenia. Unlike unsubstituted 7-azaindole, which lacks D4 activity, this building block provides a direct entry point into a receptor-specific chemical series. The basic amine also facilitates the preparation of water-soluble salts for in vivo CNS pharmacology studies.

pH-Dependent Purification and Salt Screening

The predicted pKa of 9.14 for the tertiary dimethylamino group creates a titratable center absent in unsubstituted 7-azaindole (pKa ~6.3 for the pyridine nitrogen alone) . This differential enables pH-switchable extraction and purification protocols during scale-up synthesis, as well as systematic salt and co-crystal screening to optimize solubility and bioavailability. Procurement specifications should reflect the need for the free base or specific salt forms depending on the intended downstream chemistry.

Aurora Kinase Inhibitor Development

Patent literature explicitly incorporates the dimethylaminomethyl pharmacophore into 7-azaindole-based Aurora kinase inhibitors for the treatment of solid tumors and hematological malignancies . Research groups pursuing Aurora A/B kinase as oncology targets should prioritize this building block over unsubstituted or differently substituted 7-azaindoles, as it maps directly onto the IP-validated chemical space for this kinase family.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Privileged hinge-binding motif with 3-position diversification handle
ROCK/PIM/Aurora kinase selectivity and scaffold-hopping potential
Dopamine D4 receptor probe development
Reported D4-over-D2 selectivity entry point
D4 receptor binding and CNS model permeability endpoints
pH-Dependent purification and salt screening
Titratable tertiary amine (predicted pKa ~9.14)
Salt-form solubility, pH-switchable extraction, and purification protocol fit
Aurora kinase inhibitor development
IP-validated dimethylaminomethyl pharmacophore
Aurora A/B biochemical and tumor-cell model endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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